N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. Key structural attributes include:
- 4-Fluorophenyl group: An electron-withdrawing substituent attached to the acetamide nitrogen, which may enhance metabolic stability and binding affinity in biological systems.
- Thioether linkage: The sulfanyl group bridges the acetamide and diazaspiro moieties, influencing conformational flexibility and intermolecular interactions.
This compound is part of a broader class of acetamide derivatives investigated for diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-15-4-6-16(7-5-15)20-21(26-22(25-20)12-2-3-13-22)28-14-19(27)24-18-10-8-17(23)9-11-18/h4-11H,2-3,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUSCANWQCZFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known for imparting unique biological properties. The presence of a fluorine atom and a sulfanyl group contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN3OS |
| Molecular Weight | 329.41 g/mol |
| LogP (Octanol/Water Partition) | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that compounds with similar structures can inhibit DAT, leading to potential applications in treating psychostimulant abuse disorders .
Inhibition of DAT
Studies have shown that analogs of this compound exhibit significant inhibitory effects on DAT, which could reduce the reinforcing effects of drugs like cocaine and methamphetamine. For instance, a related compound demonstrated an IC50 value of 23 nM against DAT . This inhibition suggests a potential role in managing addiction and other dopamine-related disorders.
Interaction with SERT
In addition to DAT inhibition, the compound may also interact with SERT, contributing to its pharmacological profile. The dual action on both transporters could enhance its therapeutic efficacy in mood disorders and addiction treatments.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Psychostimulant Abuse :
- Pharmacokinetic Studies :
- Toxicological Assessments :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its core with several analogs, differing primarily in substituents and spiro ring size. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl (Target) and 4-chlorophenyl () substituents enhance polarity and metabolic resistance compared to electron-donating groups like 4-methoxyphenyl ().
- Hydrophobic Interactions : Methyl (Target) and bromo () groups on the spiro ring enhance lipophilicity, which may improve blood-brain barrier penetration or protein binding .
Pharmacological Activities
Enzyme Inhibition
Compounds with 1,3,4-oxadiazole-thioacetamide scaffolds (e.g., N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) exhibit significant enzyme inhibition activity, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) . While the target compound lacks an oxadiazole ring, its diazaspiro core and thioether linkage may similarly interact with enzyme active sites.
Anti-Exudative Activity
Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrate anti-exudative effects comparable to diclofenac sodium at 10 mg/kg . The target compound’s fluorophenyl and methylphenyl groups may enhance its potency by stabilizing hydrophobic interactions with inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
